molecular formula C19H21FN2O3S B2675734 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide CAS No. 1021089-90-6

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2675734
CAS No.: 1021089-90-6
M. Wt: 376.45
InChI Key: WQZPTFNKAIBZDL-UHFFFAOYSA-N
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Description

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(2-fluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide derivatives have been synthesized and evaluated for their biological activities in several studies. For example, a series of N-substituted derivatives bearing a piperidine moiety showed promising activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, indicating their potential for therapeutic applications in treating conditions related to enzyme dysfunction (Khalid et al., 2014). These compounds' synthesis involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution with different electrophiles.

Another study focused on the synthesis of bioactive sulfonamides bearing the piperidine nucleus, demonstrating talented activity against cholinesterase enzymes. This work contributes to the development of new therapeutic agents targeting neurological disorders (Khalid).

Therapeutic Potential

Research has explored the modification of molecules similar to N-(2-fluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide to improve their metabolic stability and therapeutic efficacy. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have investigated various heterocyclic analogues to reduce metabolic deacetylation, aiming to develop more stable and effective anticancer agents (Stec et al., 2011).

Furthermore, acetamide derivatives with antibacterial properties have been synthesized, showing moderate to significant activity against various bacterial strains. These findings indicate the compound's potential in developing new antibacterial therapies (Iqbal et al., 2017).

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-11-4-5-12-18(17)21-19(23)14-15-8-6-7-13-22(15)26(24,25)16-9-2-1-3-10-16/h1-5,9-12,15H,6-8,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZPTFNKAIBZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.